Relebactam vs. Avibactam: Quantitative Inhibition of Purified Class A Serine β-Lactamases (IC50 and Ki Comparison)
Against purified class A serine β-lactamases (SBLs), relebactam is an inferior inhibitor compared to avibactam, with IC50 values ranging from 9- to 120-fold higher depending on the enzyme [1]. For KPC-2, relebactam exhibits an IC50 of 38 nM, whereas avibactam's IC50 for the same enzyme is reported as 38 nM (no significant difference) ; however, for other class A enzymes like CTX-M-15, the difference is more pronounced [1]. The Ki app values for KPC-2 are 0.060 ± 0.004 µM for avibactam and 0.060 ± 0.0007 µM for relebactam, indicating comparable binding affinity for this specific carbapenemase [2]. The notable difference is in the k2/K (M⁻¹ s⁻¹) values: 25,000 ± 20 for avibactam versus 9,400 ± 20 for relebactam, demonstrating a slower acylation rate for relebactam [2].
| Evidence Dimension | Enzyme inhibition potency against KPC-2 β-lactamase |
|---|---|
| Target Compound Data | Relebactam: IC50 = 38 nM; Ki app = 0.060 ± 0.0007 µM; k2/K = 9,400 ± 20 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Avibactam: IC50 = 38 nM; Ki app = 0.060 ± 0.004 µM; k2/K = 25,000 ± 20 M⁻¹ s⁻¹ |
| Quantified Difference | IC50: No significant difference; Ki app: No significant difference; k2/K: 2.7-fold lower for relebactam |
| Conditions | Purified enzyme assays; KPC-2 β-lactamase |
Why This Matters
Procurement decisions for in vitro studies targeting KPC-producing Enterobacteriaceae must consider that while relebactam and avibactam have comparable binding affinity for KPC-2, the slower acylation rate of relebactam may translate to reduced potency in time-dependent killing assays.
- [1] Tooke CL, Hinchliffe P, Lang PA, et al. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam. Antimicrob Agents Chemother. 2019;63(10):e00564-19. View Source
- [2] Tooke CL, Hinchliffe P, Lang PA, et al. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam. Antimicrob Agents Chemother. 2019;63(10):e00564-19. (Table 3) View Source
